N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
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Description
N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, also known as SC66, is a small molecule inhibitor that has shown potential in cancer treatment. It is a synthetic compound that was first synthesized in 2009 by a group of researchers led by Dr. Xiangbing Meng at the University of Oklahoma.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Sulfonamide Derivatives
A key area of research involves the synthesis of sulfonamide derivatives, which have shown potential in various biological applications. One study detailed the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds were found to possess anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).
Transition-Metal-Free Intermolecular Amination
Another significant application involves the transition-metal-free intermolecular amination of sp3 C-H bonds with sulfonamides. This methodology enables the generation of valuable nitrogen-containing compounds, underscoring the importance of N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine as an intermediate in organic synthesis (Fan et al., 2009).
Fluorinated Heterocyclic Compounds Synthesis
Research also extends to the photochemical synthesis of fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. These findings demonstrate the utility of this compound in the synthesis of compounds with potential electronic and photonic applications (Buscemi et al., 2001).
Catalysis and Chemical Transformations
Catalytic Aminohydroxylation and Aziridination
The compound has been explored as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This research emphasizes its role in facilitating the synthesis of a wide range of nitrogen-containing compounds, crucial for pharmaceutical development (Gontcharov et al., 1999).
Metal-Free Domino Reaction
A metal-free three-component domino reaction involving this compound has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This strategy is notable for its excellent functional group tolerance and efficiency, making it valuable in the synthesis of heterocyclic compounds (Cui et al., 2018).
properties
IUPAC Name |
N-butan-2-yl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-11(2)19-16-17(20-15(24-16)14-5-4-10-23-14)25(21,22)13-8-6-12(18)7-9-13/h4-11,19H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGRRIEDRXLBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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